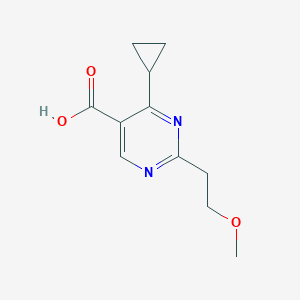

4-Cyclopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid

Beschreibung

4-Cyclopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid (CAS: 1242070-94-5) is a pyrimidine derivative featuring a cyclopropyl group at the 4-position and a 2-methoxyethyl substituent at the 2-position of the pyrimidine ring. While this compound is currently listed as discontinued, its structural features warrant comparison with related pyrimidine-based compounds to understand substituent effects on physicochemical and biological properties.

Eigenschaften

Molekularformel |

C11H14N2O3 |

|---|---|

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

4-cyclopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3/c1-16-5-4-9-12-6-8(11(14)15)10(13-9)7-2-3-7/h6-7H,2-5H2,1H3,(H,14,15) |

InChI-Schlüssel |

RTPOAKJWDAMTGU-UHFFFAOYSA-N |

Kanonische SMILES |

COCCC1=NC=C(C(=N1)C2CC2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with 2-methoxyethylamine followed by hydrolysis can yield the desired compound. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrimidine ring .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at the 2-Position

The 2-position of the pyrimidine ring is a critical site for modulating electronic and steric properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects at the 2-Position

Notes:

- *Molecular weight calculated based on formula C₁₁H₁₄N₂O₃.

- Trifluoromethyl and pentafluoroethyl groups significantly increase lipophilicity and metabolic stability but reduce solubility .

Biologische Aktivität

4-Cyclopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound characterized by its unique pyrimidine structure, which includes a cyclopropyl group, a methoxyethyl substituent, and a carboxylic acid functional group. This structural configuration contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C11H14N2O3

- Molecular Weight : 222.24 g/mol

- Structure : The compound features a pyrimidine ring with specific substitutions that influence its reactivity and interactions with biological targets.

Biological Activities

Research has indicated that 4-Cyclopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid exhibits several significant biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. It interacts with specific enzymes, modulating their activity and potentially leading to therapeutic effects in various conditions, including inflammation and cancer.

- Receptor Modulation : It has been explored for its ability to modulate receptor activity, which is crucial in the development of drugs targeting specific pathways in disease processes.

- Anti-inflammatory and Anticancer Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties, making it a candidate for further research in therapeutic applications.

The biological effects of 4-Cyclopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid are hypothesized to involve:

- Binding Affinity : The compound’s unique substituents allow it to bind effectively to molecular targets, influencing their functions through competitive inhibition or allosteric modulation.

- Molecular Interactions : Specific interactions at the molecular level are determined by the substituents on the pyrimidine ring, which affect how the compound interacts with enzymes and receptors.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) highlights how modifications to the compound can influence its biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Cyclopropyl Group | Enhances binding affinity to target enzymes |

| Methoxyethyl Group | Increases lipophilicity and solubility |

| Carboxylic Acid | Essential for maintaining biological activity |

Studies have shown that variations in these substituents can lead to significant changes in potency and efficacy against specific targets .

Case Studies and Research Findings

Recent studies have focused on the biological profiling of 4-Cyclopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid:

- In vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibited certain enzyme activities at low concentrations, suggesting a high potency as a potential therapeutic agent .

- Animal Models : In vivo studies indicated that administration of this compound resulted in significant reductions in inflammatory markers and tumor growth in animal models, supporting its potential application in treating inflammatory diseases and cancer .

- Comparative Analysis : Comparative studies with structurally similar compounds revealed that slight modifications could lead to substantial differences in biological activity, emphasizing the importance of precise structural configurations for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.